3'-Fluoro-4-iodo-4'-methoxybenzophenone
Overview
Description
3’-Fluoro-4-iodo-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10FIO2 and a molecular weight of 356.13 g/mol It is a benzophenone derivative characterized by the presence of fluoro, iodo, and methoxy substituents on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4-iodo-4’-methoxybenzophenone typically involves the reaction of 3-fluoro-4-methoxybenzoyl chloride with 4-iodophenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for 3’-Fluoro-4-iodo-4’-methoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4-iodo-4’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products Formed
Substitution: Products with different nucleophiles replacing the iodo group.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Coupling: Biaryl compounds or other coupled products.
Scientific Research Applications
3’-Fluoro-4-iodo-4’-methoxybenzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3’-Fluoro-4-iodo-4’-methoxybenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluoro, iodo, and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3’-Fluoro-2-iodo-4’-methoxybenzophenone: Similar structure but with the iodo group at a different position.
3-Fluoro-4-iodobromobenzene: Contains a bromine atom instead of a methoxy group.
Uniqueness
3’-Fluoro-4-iodo-4’-methoxybenzophenone is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of fluoro, iodo, and methoxy groups provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(4-iodophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO2/c1-18-13-7-4-10(8-12(13)15)14(17)9-2-5-11(16)6-3-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGSWSIHTKGLMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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